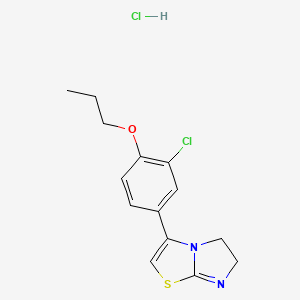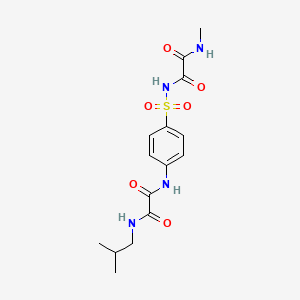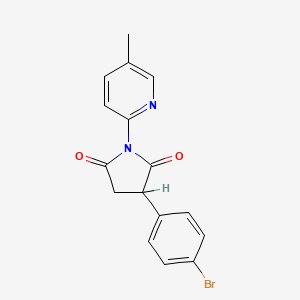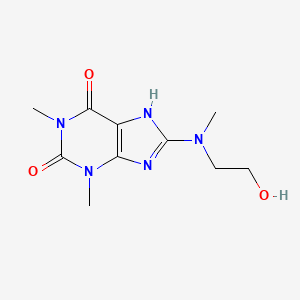
8-((2-Hydroxyethyl)methylamino)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Hydroxyethyl)methylamino)theophylline is a derivative of theophylline, a well-known xanthine compound. This compound is primarily used as a vasodilator and is often found in combination with niacin to form xanthinol nicotinate . Theophylline derivatives are known for their pharmacological properties, including bronchodilation, central nervous system stimulation, and vasodilation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxyethyl)methylamino)theophylline involves the modification of theophylline. One common method includes the reaction of theophylline with 2-chloroethanol and methylamine under controlled conditions . The reaction typically occurs in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Hydroxyethyl)methylamino)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent theophylline compound.
Substitution: The hydroxyl and amino groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
8-((2-Hydroxyethyl)methylamino)theophylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound is studied for its effects on cellular metabolism and signaling pathways.
Mécanisme D'action
The mechanism of action of 8-((2-Hydroxyethyl)methylamino)theophylline involves its interaction with various molecular targets:
Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent smooth muscle relaxation.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its vasodilatory and central nervous system stimulant effects.
Histone Deacetylase Activation: The compound activates histone deacetylase, which plays a role in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
8-((2-Hydroxyethyl)methylamino)theophylline is unique among theophylline derivatives due to its specific functional groups and pharmacological properties. Similar compounds include:
Xanthinol Nicotinate: A combination of xanthinol and niacin, used as a vasodilator.
Dyphylline: Another theophylline derivative with bronchodilator and vasodilator properties.
Tophylline: A theophylline analog with similar pharmacological effects.
These compounds share some pharmacological properties but differ in their specific applications and mechanisms of action.
Propriétés
Numéro CAS |
117099-47-5 |
|---|---|
Formule moléculaire |
C10H15N5O3 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
8-[2-hydroxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H15N5O3/c1-13(4-5-16)9-11-6-7(12-9)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12) |
Clé InChI |
AXUZUPDOONNMJX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


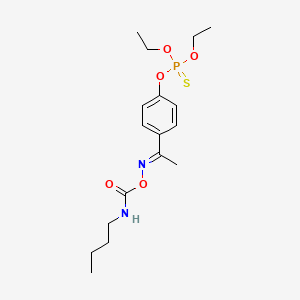
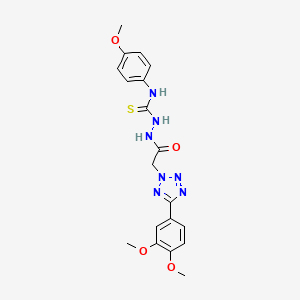
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
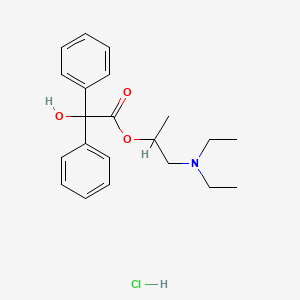
![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
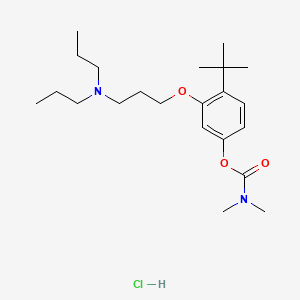
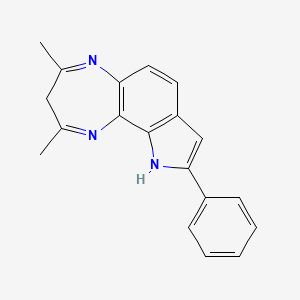
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
